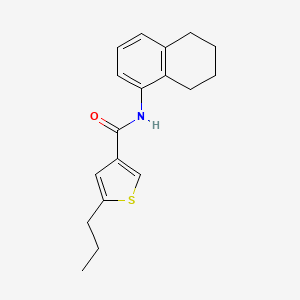
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPDMA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CPDMA is a cyclic peptide that contains an N-methylsulfonyl group, which makes it a potent inhibitor of proteases such as trypsin and chymotrypsin.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits proteases by binding to the active site of the enzyme, preventing substrate binding and catalysis. The N-methylsulfonyl group of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide forms a covalent bond with the active site serine residue of the protease, resulting in irreversible inhibition.
Biochemical and physiological effects:
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have anti-inflammatory effects in vitro and in vivo. It inhibits the activity of proteases involved in inflammatory processes, such as elastase and cathepsin G. N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a potent inhibitor of proteases and has been shown to have anti-inflammatory and anti-cancer effects. However, its use in lab experiments is limited by its cost and availability. N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a relatively new compound, and its long-term effects on human health are not yet known.
Orientations Futures
There are several potential future directions for research involving N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide-based inhibitors for specific proteases involved in disease processes. Another area of interest is the study of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in animal models to determine its efficacy and safety for potential clinical applications. Additionally, the synthesis of analogs of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide with improved properties, such as increased potency or selectivity, could lead to the development of novel therapeutics.
Méthodes De Synthèse
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling of the protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential applications in scientific research, particularly in the field of protease inhibition. It has been shown to be a potent inhibitor of trypsin and chymotrypsin, which are enzymes involved in protein digestion. N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the activity of other proteases, such as elastase and cathepsin G, which are involved in inflammatory processes.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2,5-dimethyl-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-5-6-11(2)14(9-10)17(21(4,19)20)12(3)15(18)16-13-7-8-13/h5-6,9,12-13H,7-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHBEKIVZEPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-methoxy-5-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009614.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6009615.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6009627.png)
![2-[3-(2-isoxazolidinyl)propanoyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009628.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B6009636.png)
![ethyl 4-({1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-1-piperidinecarboxylate](/img/structure/B6009637.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6009645.png)

![2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6009678.png)
![N-[3-(2-methoxyphenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009695.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)